N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran moiety linked to a pyridazinone ring through an ethyl chain, which is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzofuran-2-carboxylic acid and 3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one.
Formation of Intermediate: The benzofuran-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 2-(2-aminoethyl)pyridazin-3-one in the presence of a base such as triethylamine to form the amide bond.
Final Product Formation: The intermediate is then subjected to cyclization with 1H-pyrazole under acidic conditions to yield the final product, N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazinone rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes due to its ability to interact with active sites through hydrogen bonding and hydrophobic interactions.
Medicine
Drug Development: The compound’s structure suggests it could be a lead compound in the development of new pharmaceuticals, particularly for targeting diseases involving oxidative stress or inflammation.
Industry
Material Science: It can be used in the synthesis of advanced materials, such as polymers with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The benzofuran and pyrazole rings can participate in π-π stacking interactions, while the amide and carbonyl groups can form hydrogen bonds with amino acid residues in proteins. This allows the compound to modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzothiazole-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide has a unique combination of structural features that enhance its stability and reactivity. The presence of both benzofuran and pyrazole rings provides a versatile platform for chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-17-7-6-16(22-10-3-8-20-22)21-23(17)11-9-19-18(25)15-12-13-4-1-2-5-14(13)26-15/h1-8,10,12H,9,11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQSMDQBMWFIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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